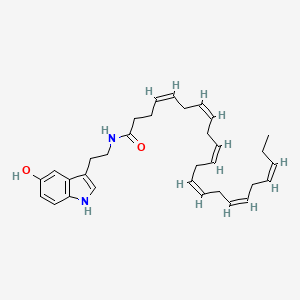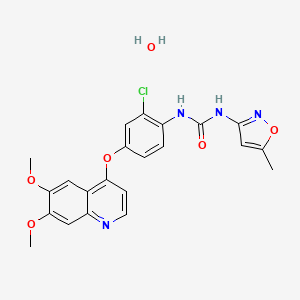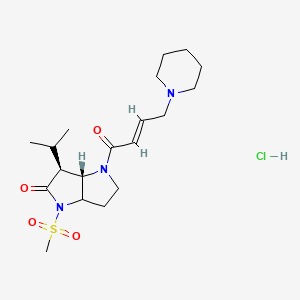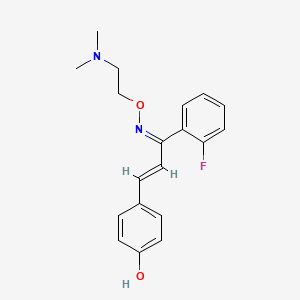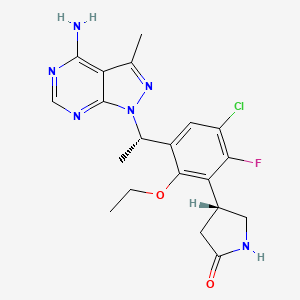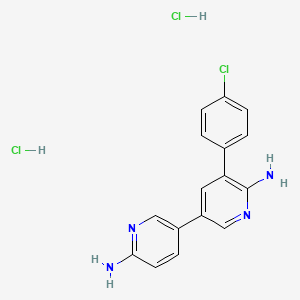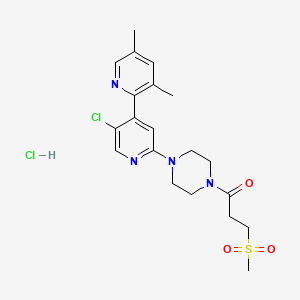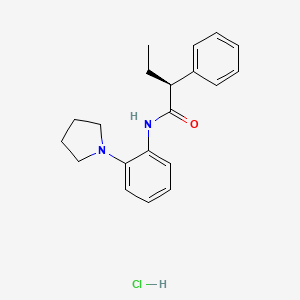
(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide
Vue d'ensemble
Description
“(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is also known as ML252 . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar derivatives often starts with the natural amino acid S-proline . For instance, (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final .Molecular Structure Analysis
The molecular structure of “(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Cannabinoid receptor agonism: A study discovered that replacing the phenyl ring in cannabinoid receptor ligands with a pyridine ring led to novel CB2 ligands. One such compound, 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide, was identified as a potent and selective CB2 agonist with in vivo efficacy in a rat model of neuropathic pain (Chu et al., 2009).
Anticonvulsant activity: A focused library of new N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives was synthesized as potential hybrid anticonvulsant agents. These compounds displayed broad spectra of activity across various preclinical seizure models in mice, with some demonstrating favorable anticonvulsant properties and safety profiles (Kamiński et al., 2016).
Pharmaceutical synthesis: The synthesis of levetiracetam, an antiepileptic drug, involves the enantioselective preparation of 2-(pyrrolidine-1-yl)butanamide. A study described using a nitrile hydratase enzyme from Gordonia hydrophobica for the enantioenriched synthesis of this precursor (Grill et al., 2021).
Liquid-liquid miscibility in pharmaceuticals: Research on Brivaracetam, an active pharmaceutical ingredient for treating epilepsy, showed that its solubility and miscibility in various solutions, including water and saline, are significantly affected by NaCl concentration. This understanding is vital for safe intravenous administration (Couvrat et al., 2016).
Synthesis and applications in medicinal chemistry: Various studies have explored the synthesis and potential applications of related butanamide compounds in medicinal chemistry, including their roles as anticonvulsants, integrin inhibitors, and in heterocyclic synthesis (Kamiński et al., 2015), (Procopiou et al., 2018), (Harb et al., 2006).
Orientations Futures
The future directions for research on “(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by understanding how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Propriétés
IUPAC Name |
(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O.ClH/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22;/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23);1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYCQOZNTLUEDX-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)
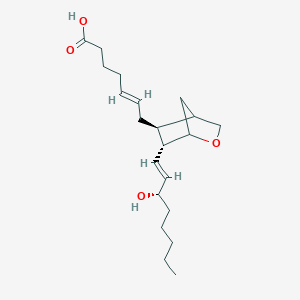
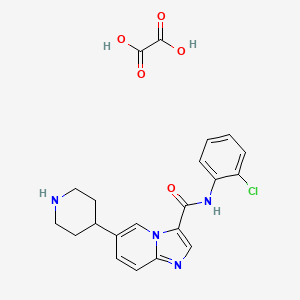
![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)
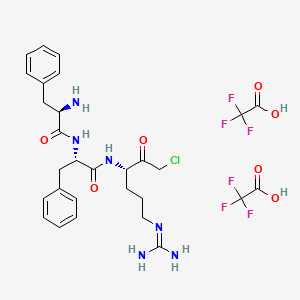
![(1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-galactitol](/img/structure/B560394.png)
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B560396.png)
